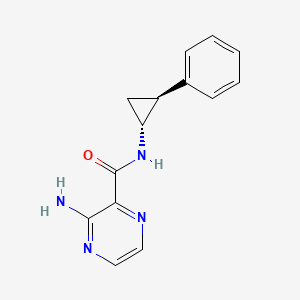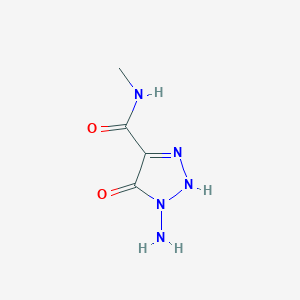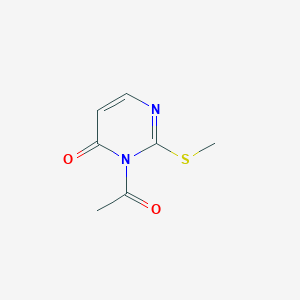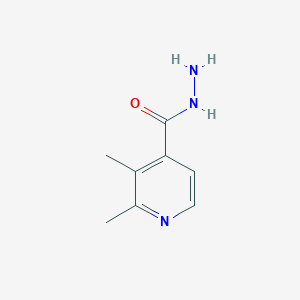
2,3-Dimethylisonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylisonicotinohydrazide is an organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features two methyl groups attached to the 2nd and 3rd positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts may vary to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides. The specific products depend on the reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2,3-Dimethylisonicotinohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for treating infectious diseases and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are leveraged for various applications.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid Hydrazide (Isoniazid): A well-known antitubercular agent with a similar hydrazide group but without the methyl substitutions.
2,3-Dimethylisonicotinic Acid: The precursor to 2,3-Dimethylisonicotinohydrazide, lacking the hydrazide group.
Ethambutol: Another antitubercular drug with a different structure but similar biological activity.
Uniqueness
This compound is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2,3-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-6(2)10-4-3-7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12) |
Clé InChI |
GTSVJUSOHYHSJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


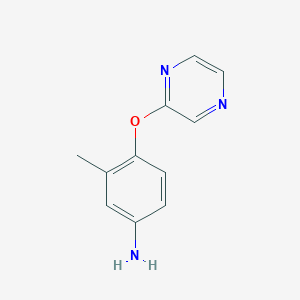
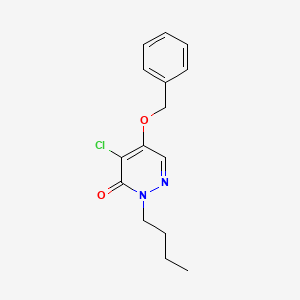
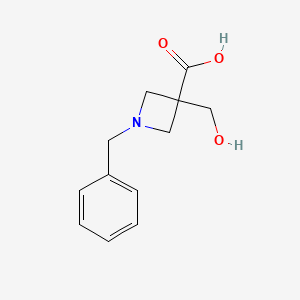
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)



![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
